Cas no 1361116-62-2 ((1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride)

(1-Methyl-1,4-diazepan-6-yl)-methanol dihydrochloride is a chemically modified diazepane derivative with a hydroxymethyl functional group at the 6-position, stabilized as a dihydrochloride salt for enhanced solubility and handling. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid diazepane scaffold and polar hydroxyl group facilitate selective binding interactions, making it valuable for medicinal chemistry applications. The dihydrochloride form ensures improved stability and compatibility with aqueous reaction conditions. This product is characterized by high purity and consistent performance, suitable for research in drug discovery and heterocyclic chemistry. Proper storage under anhydrous conditions is recommended to maintain integrity.
(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride structure
1361116-62-2 structure
商品名:(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride
CAS番号:1361116-62-2
MF:C7H18Cl2N2O
メガワット:217.136620044708
CID:4697093

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 化学的及び物理的性質

名前と識別子

    • (1-Methyl-[1,4]diazepan-6-yl)-methanol dihydrochloride
    • (1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride
    • (1-Methyl-1,4-diazepan-6-yl)methanol;dihydrochloride
    • (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride
    • インチ: 1S/C7H16N2O.2ClH/c1-9-3-2-8-4-7(5-9)6-10;;/h7-8,10H,2-6H2,1H3;2*1H
    • InChIKey: BTIKSJGXYAYJLA-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.OCC1CNCCN(C)C1

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 97.6
  • トポロジー分子極性表面積: 35.5

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M059245-250mg
(1-Methyl-[1,4]diazepan-6-yl)-methanol Dihydrochloride
1361116-62-2
250mg
$ 800.00 2022-06-04
Enamine
EN300-7881762-0.25g
(1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride
1361116-62-2 95%
0.25g
$985.0 2024-05-22
Enamine
EN300-7881762-0.1g
(1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride
1361116-62-2 95%
0.1g
$690.0 2024-05-22
1PlusChem
1P021BZV-250mg
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride
1361116-62-2 94%
250mg
$1280.00 2023-12-22
1PlusChem
1P021BZV-100mg
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride
1361116-62-2 94%
100mg
$915.00 2023-12-22
1PlusChem
1P021BZV-2.5g
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride
1361116-62-2 94%
2.5g
$4874.00 2023-12-22
Aaron
AR021C87-50mg
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride
1361116-62-2 95%
50mg
$58.00 2025-02-14
Aaron
AR021C87-100mg
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride
1361116-62-2 95%
100mg
$71.00 2025-02-14
Aaron
AR021C87-500mg
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride
1361116-62-2 95%
500mg
$133.00 2025-02-14
Aaron
AR021C87-2.5g
(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride
1361116-62-2 95%
2.5g
$333.00 2025-02-14

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 関連文献

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochlorideに関する追加情報

Compound CAS No. 1361116-62-2: (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride

The compound (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride with CAS No. 1361116-62-2 is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of diazepines, which are seven-membered rings containing two nitrogen atoms. The diazepine framework is a versatile structure that has been extensively studied for its potential in drug discovery and development.

The dihydrochloride salt form of this compound suggests that it exists as a zwitterionic species, which is often favorable for pharmaceutical applications due to improved solubility and stability. The methyl group substitution at the 1-position of the diazepine ring indicates a specific structural modification aimed at enhancing pharmacokinetic properties such as bioavailability and metabolic stability.

Recent studies have highlighted the importance of diazepine derivatives in modulating various biological targets, including GABA receptors and other central nervous system (CNS) targets. The methanol group attached to the diazepine ring may play a critical role in determining the compound's interactions with these targets. Researchers have reported that such modifications can significantly influence the compound's ability to cross the blood-brain barrier (BBB), making it a promising candidate for CNS-related therapies.

In terms of synthesis, the preparation of (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride involves a multi-step process that typically includes ring formation, substitution reactions, and salt formation. The use of advanced synthetic techniques, such as microwave-assisted synthesis or continuous flow chemistry, has been reported to enhance the efficiency and scalability of this process. These methods are particularly advantageous in drug development where large-scale production is required.

The pharmacological profile of this compound has been explored in various preclinical models. Studies indicate that it exhibits moderate potency in vitro against several CNS-related targets, suggesting its potential as a lead compound for further optimization. Additionally, preliminary toxicological assessments have demonstrated acceptable safety profiles at therapeutic doses, which is a positive indicator for its progression into clinical trials.

From an application standpoint, (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride holds promise in treating conditions such as anxiety disorders, sleep disorders, and other CNS-related ailments. Its unique chemical structure allows for selective binding to specific receptor subtypes, minimizing off-target effects and improving therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes and interactions with key biological targets. Such computational approaches are increasingly being integrated with experimental studies to accelerate drug discovery and development processes.

In conclusion, (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride represents an intriguing molecule with potential applications in pharmaceuticals. Its unique structure, favorable pharmacokinetic properties, and promising preclinical data position it as a valuable asset in the ongoing quest for novel therapeutic agents.

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